molecular formula C17H23NO2 B13028039 (1R,3S,4S)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate

(1R,3S,4S)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No.: B13028039
M. Wt: 273.37 g/mol
InChI Key: YPNYFYCSKWXEKY-BVUBDWEXSA-N
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Description

(1R,3S,4S)-Ethyl2-(®-1-phenylethyl)-2-azabicyclo[221]heptane-3-carboxylate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4S)-Ethyl2-(®-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,3S,4S)-Ethyl2-(®-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds.

    Biological Studies: Its unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (1R,3S,4S)-Ethyl2-(®-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for high-affinity binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S,4S)-Ethyl2-(®-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate is unique due to its specific stereochemistry and the presence of both an ester and an amine functional group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

ethyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate

InChI

InChI=1S/C17H23NO2/c1-3-20-17(19)16-14-9-10-15(11-14)18(16)12(2)13-7-5-4-6-8-13/h4-8,12,14-16H,3,9-11H2,1-2H3/t12-,14+,15-,16+/m1/s1

InChI Key

YPNYFYCSKWXEKY-BVUBDWEXSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2CC[C@H](C2)N1[C@H](C)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1C2CCC(C2)N1C(C)C3=CC=CC=C3

Origin of Product

United States

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